11106-97-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

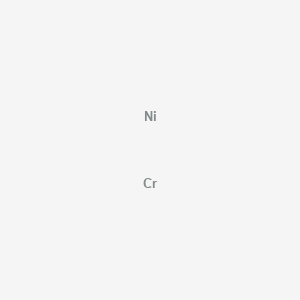

The compound with CAS number 11106-97-1 is known as Nickel Chromium . It is a non-magnetic alloy made from nickel, chromium, and iron . It is used for resistance heating due to its high electrical resistivity and superb resistance to oxidation at high temperatures .

Molecular Structure Analysis

The molecular formula of Nickel Chromium is NiCr . The InChI Identifier is InChI=1S/Cr.Ni and the InChI Key is VNNRSPGTAMTISX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Nickel Chromium is a silver-gray metallic solid . It has a melting point of 1400 °C . It is insoluble in water .Scientific Research Applications

Joint Measurement of Multiple Noncommuting Parameters : This research, partially supported by the 111 project (B07014), investigates the measurement of multiple noncommuting parameters in physics. It contributes to the understanding of fundamental quantum mechanics and its potential applications (Li et al., 2018).

Facile Hydrothermal Synthesis and Optical Limiting Properties of TiO2-Reduced Graphene Oxide Nanocomposites : This study, acknowledging support from the 111 Project (B13025), delves into the synthesis of nanocomposites with potential applications in materials science and optics (Wang et al., 2015).

Scientific Software Frameworks and Grid Computing : This research discusses the development of scientific software frameworks for grid computing. It highlights the challenges and advancements in creating software for scientific research applications, emphasizing the complexity of scientific codes (Appelbe et al., 2007).

Nuclear Model Calculations on the Production of Auger Electron Emitter 111In : The focus of this study is on the production of Indium-111, a significant radionuclide in nuclear medicine, particularly in SPECT techniques. It provides insights into the applications of 111In in medical research (Nikjou et al., 2020).

Data Sharing by Scientists Practices and Perceptions

: This paper explores the data practices of researchers, particularly in data sharing, which is a vital part of scientific method allowing for verification of results and extending research from prior results. It offers insights into the collaborative nature of modern scientific research (Tenopir et al., 2011).

Application of Monte Carlo Simulation to 111In Standardization : This research applies Monte Carlo simulation for standardizing 111In in a 4π(PC)-NaI(Tl) coincidence system, relevant in the field of nuclear metrology (Koskinas et al., 2010).

The 1 MV Multi-Element AMS System for Biomedical Applications : This paper discusses the installation and use of a compact 1 MV multi-element AMS system for clinical research in pharmacokinetics and anti-osteoporotic efficacy, underlining its application in biomedical research (Klein et al., 2013).

Higher-Dimensional Types in the Mechanization of Homotopy Theory : This study, funded by the NSF under grant number CCF-1116703, examines the role of higher-dimensional types in homotopy theory, which is central to certain areas of mathematics and theoretical computer science (Hou, 2017).

Safety and Hazards

Nickel Chromium is classified as a flammable solid and is suspected of causing cancer . It may also cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing contaminated clothing before reuse .

Future Directions

Mechanism of Action

The compound you’re asking about, “11106-97-1”, is also known as Nickel Chromium (NiCr) or Nichrome . It’s a type of alloy that is widely used in various industries due to its high resistance to heat and corrosion . Here’s an overview of its mechanism of action:

Target of Action

The primary targets of Nickel Chromium are the materials it comes into contact with. Due to its high heat and corrosion resistance, it’s often used in heating elements, furnaces, resistors, and other applications where stable, high-temperature performance is required .

Mode of Action

Nickel Chromium interacts with its environment primarily through thermal and electrical conductivity. When an electric current is applied, the alloy resists the flow of electricity, generating heat in the process .

Result of Action

The primary result of Nickel Chromium’s action is the generation of heat when an electric current is applied. This makes it ideal for use in a variety of high-temperature applications .

Action Environment

The efficacy and stability of Nickel Chromium are influenced by environmental factors such as temperature, electrical current, and the presence of corrosive materials. It performs best in high-temperature environments and is resistant to oxidation and corrosion .

properties

IUPAC Name |

chromium;nickel |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Ni |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNRSPGTAMTISX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cr].[Ni] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrNi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.689 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel chromium | |

CAS RN |

11106-97-1 |

Source

|

| Record name | Chromium 22, nickel 78 (atomic) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11106-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((3As,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B3067409.png)

![1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-](/img/structure/B3067420.png)

![3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B3067424.png)

![4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid](/img/structure/B3067445.png)